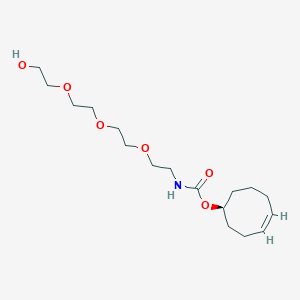

TCO-PEG3-alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

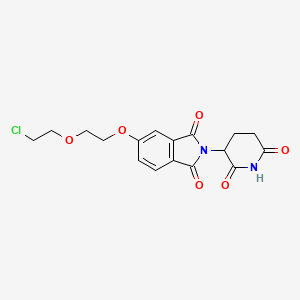

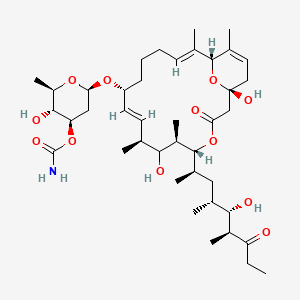

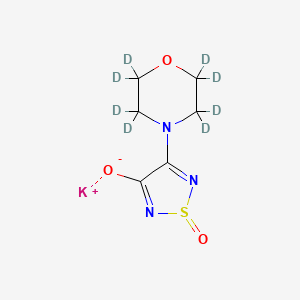

Es besteht aus einem Trans-Cycloocten-Rest, der an einen Polyethylenglykol-Linker und einen Alkohol-Terminus konjugiert ist, wodurch eine verbesserte Wasserlöslichkeit und eine reduzierte Immunogenität erzielt werden . Diese Verbindung wird häufig in Click-Chemie-Reaktionen verwendet, insbesondere bei der Synthese von PROTACs (Proteolyse Targeting Chimeras), bei denen es sich um Moleküle handelt, die entwickelt wurden, um Zielproteine in Zellen selektiv abzubauen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TCO-PEG3-Alkohol beinhaltet typischerweise die Konjugation von Trans-Cycloocten mit einem Polyethylenglykol-Linker und einer Alkoholgruppe. Der Prozess beginnt mit der Herstellung von Trans-Cycloocten, das dann mit einem Polyethylenglykol-Derivat mit einer terminalen Alkoholgruppe umgesetzt wird. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dichlormethan, Acetonitril, Dimethylformamid und Dimethylsulfoxid . Die Reaktion wird unter milden Bedingungen durchgeführt, um die Stabilität des Trans-Cycloocten-Rests zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von TCO-PEG3-Alkohol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren mit präziser Steuerung von Temperatur, Druck und Reaktionszeit durchgeführt. Das Produkt wird dann mithilfe von Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um die gewünschte Reinheit und Ausbeute zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

TCO-PEG3-Alkohol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Inverse Elektronennachfrage-Diels-Alder-Reaktion: Diese Reaktion beinhaltet die Cycloaddition von Trans-Cycloocten mit Tetrazin-haltigen Molekülen, um eine stabile Dihydropyridazin-Verknüpfung zu bilden.

Substitutionsreaktionen: Die Hydroxylgruppe von TCO-PEG3-Alkohol kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Tetrazin: Wird in inversen Elektronennachfrage-Diels-Alder-Reaktionen mit TCO-PEG3-Alkohol verwendet.

Elektrophile: Werden in Substitutionsreaktionen mit der Hydroxylgruppe von TCO-PEG3-Alkohol verwendet.

Wichtigste gebildete Produkte

Dihydropyridazin-Verknüpfung: Bildet sich durch die Reaktion von TCO-PEG3-Alkohol mit Tetrazin.

Substituierte Derivate: Werden durch Substitutionsreaktionen gebildet, die die Hydroxylgruppe betreffen.

Analyse Chemischer Reaktionen

Types of Reactions

TCO-PEG3-alcohol undergoes various types of chemical reactions, including:

Inverse Electron Demand Diels-Alder Reaction: This reaction involves the cycloaddition of trans-cyclooctene with tetrazine-containing molecules to form a stable dihydropyridazine linkage.

Substitution Reactions: The hydroxyl group of this compound can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Tetrazine: Used in inverse electron demand Diels-Alder reactions with this compound.

Electrophiles: Used in substitution reactions with the hydroxyl group of this compound.

Major Products Formed

Dihydropyridazine Linkage: Formed from the reaction of this compound with tetrazine.

Substituted Derivatives: Formed from substitution reactions involving the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

TCO-PEG3-Alkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

TCO-PEG3-Alkohol entfaltet seine Wirkung durch die inverse Elektronennachfrage-Diels-Alder-Reaktion, bei der der Trans-Cycloocten-Rest mit Tetrazin-haltigen Molekülen reagiert, um eine stabile Dihydropyridazin-Verknüpfung zu bilden . Diese Reaktion ist hochspezifisch und erfolgt unter milden Bedingungen, was sie für die Verwendung in komplexen biologischen Umgebungen geeignet macht. Der Polyethylenglykol-Linker verbessert die Löslichkeit und reduziert die Immunogenität der Verbindung, wodurch eine effiziente Abgabe und Zielführung in Zellen ermöglicht wird .

Wirkmechanismus

TCO-PEG3-alcohol exerts its effects through the inverse electron demand Diels-Alder reaction, where the trans-cyclooctene moiety reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage . This reaction is highly selective and occurs under mild conditions, making it suitable for use in complex biological environments. The polyethylene glycol linker enhances the solubility and reduces the immunogenicity of the compound, allowing for efficient delivery and targeting within cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TCO-PEG4-Alkohol: Ähnlich wie TCO-PEG3-Alkohol, aber mit einem längeren Polyethylenglykol-Linker, wodurch eine erhöhte Löslichkeit und Flexibilität erzielt wird.

TCO-PEG2-Alkohol: Ähnlich wie TCO-PEG3-Alkohol, aber mit einem kürzeren Polyethylenglykol-Linker, wodurch eine geringere sterische Hinderung geboten wird.

TCO-PEG3-Maleimid: Enthält eine Maleimidgruppe anstelle einer Alkoholgruppe, wodurch verschiedene Arten von Konjugationsreaktionen möglich sind.

Einzigartigkeit

TCO-PEG3-Alkohol ist einzigartig aufgrund seiner ausgewogenen Eigenschaften in Bezug auf Löslichkeit, Biokompatibilität und Reaktivität. Der dreigliedrige Polyethylenglykol-Linker bietet ein optimales Gleichgewicht zwischen Flexibilität und Stabilität, wodurch er sich für eine Vielzahl von Anwendungen in Chemie, Biologie, Medizin und Industrie eignet .

Eigenschaften

Molekularformel |

C17H31NO6 |

|---|---|

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H31NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16,19H,3-15H2,(H,18,20)/b2-1+/t16-/m1/s1 |

InChI-Schlüssel |

ZOEYSGPCGAYWME-XGBNDESESA-N |

Isomerische SMILES |

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCO |

Kanonische SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)

![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)